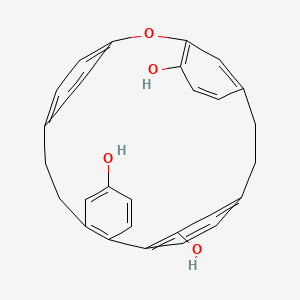

Riccardin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Riccardin C est un composé macrocyclique bis(bibenzyle). Il s’agit d’un métabolite secondaire isolé de diverses espèces de hépatiques, y compris la sous-espèce de primevère du printemps sibérienne Primula veris subsp. macrocalyx, Reboulia hemisphaerica et l’hépatique chinoise Plagiochasma intermedium . Ce composé a suscité l’intérêt en raison de sa structure unique et de ses activités pharmacologiques potentielles.

Méthodes De Préparation

Riccardin C peut être synthétisé par une méthode de couplage tandem en un seul pot. Cette méthode implique la liaison de quatre unités par deux réactions de couplage de Sonogashira et une réaction de couplage de Suzuki, suivie d’une réduction et d’une déprotection . Le processus est efficace car il ne nécessite pas la purification des mélanges réactionnels intermédiaires. De plus, la synthèse totale de this compound a été réalisée en utilisant une réaction de substitution aromatique nucléophile intramoléculaire de l’alpha-sulfinylfluorobenzène par un phénolate interne, fournissant la fermeture du cycle à 18 chaînons avec un excellent rendement .

Analyse Des Réactions Chimiques

Riccardin C subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.

Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs au palladium pour les réactions de couplage et les agents réducteurs pour les étapes de déprotection. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : this compound est utilisé comme composé modèle pour étudier les structures macrocycliques bis(bibenzyle) et leur synthèse.

Industrie : La structure unique du composé en fait une cible précieuse pour la recherche en chimie organique synthétique.

Applications De Recherche Scientifique

Riccardin C has several scientific research applications:

Chemistry: this compound is used as a model compound for studying macrocyclic bis(bibenzyl) structures and their synthesis.

Industry: The compound’s unique structure makes it a valuable target for synthetic organic chemistry research.

Mécanisme D'action

Riccardin C exerce ses effets en agissant comme un agoniste du récepteur X du foie alpha et un antagoniste du récepteur X du foie bêta . Ce mécanisme améliore l’excrétion du cholestérol des cellules et augmente les niveaux plasmatiques de lipoprotéines de haute densité. Les cibles moléculaires impliquées dans cette voie comprennent les récepteurs X du foie, qui jouent un rôle crucial dans la régulation de l’homéostasie du cholestérol.

Comparaison Avec Des Composés Similaires

Riccardin C est similaire à d’autres composés bis(bibenzyle) tels que la marchantine A, la marchantine C, la marchantine M et la plagiochine E . Ces composés partagent une structure macrocyclique bis(bibenzyle) similaire et présentent diverses activités biologiques. this compound est unique en raison de son mécanisme d’action spécifique impliquant les récepteurs X du foie et de ses applications thérapeutiques potentielles pour améliorer l’excrétion du cholestérol et augmenter les niveaux de lipoprotéines de haute densité .

Propriétés

Formule moléculaire |

C28H24O4 |

|---|---|

Poids moléculaire |

424.5 g/mol |

Nom IUPAC |

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |

InChI |

InChI=1S/C28H24O4/c29-22-9-13-24-21(17-22)8-3-18-4-10-23(11-5-18)32-28-16-20(7-14-26(28)30)2-1-19-6-12-25(24)27(31)15-19/h4-7,9-17,29-31H,1-3,8H2 |

Clé InChI |

JMKSVONWZFVEAI-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |

SMILES canonique |

C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |

Synonymes |

riccardin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.